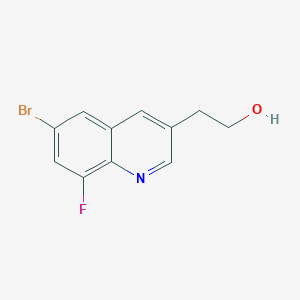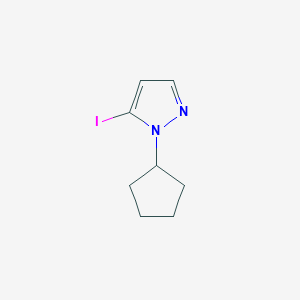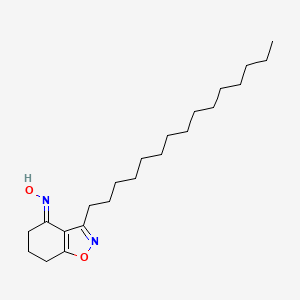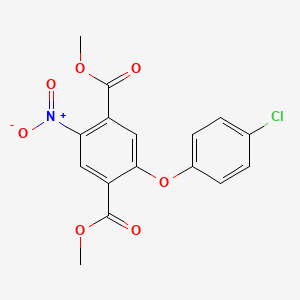
2-(6-Bromo-8-fluoro-3-quinolyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-8-fluoro-3-quinolyl)ethanol is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a fluorine atom at the 8th position on the quinoline ring, with an ethanol group attached to the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-8-fluoro-3-quinolyl)ethanol typically involves the following steps:
Ethanol Group Addition: The attachment of an ethanol group at the 2nd position of the quinoline ring.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires large-scale reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-8-fluoro-3-quinolyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups.
Scientific Research Applications
2-(6-Bromo-8-fluoro-3-quinolyl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-8-fluoro-3-quinolyl)ethanol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the ethanol group, contribute to its unique chemical reactivity and biological activity. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-8-fluoro-3-quinolyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
2-(6-Bromo-8-chloro-3-quinolyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-(6-Bromo-8-fluoro-3-quinolyl)methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
2-(6-Bromo-8-fluoro-3-quinolyl)ethanol is unique due to the specific combination of bromine and fluorine atoms on the quinoline ring, along with the ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H9BrFNO |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
2-(6-bromo-8-fluoroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H9BrFNO/c12-9-4-8-3-7(1-2-15)6-14-11(8)10(13)5-9/h3-6,15H,1-2H2 |
InChI Key |
DHESJJLUIDPALA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15045597.png)
![[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate](/img/structure/B15045603.png)
![2-[(Z)-(2-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B15045611.png)
![(2Z)-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B15045615.png)


![1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene](/img/structure/B15045641.png)
![diethyl [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B15045651.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15045656.png)
![tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B15045668.png)

